

In-Depth Technical Guide to CAS Number 2143892-50-4 (SulfoxFluor)

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Compound of Interest

Compound Name: SulfoxFluor

Cat. No.: B6592572

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2143892-50-4, commonly known as **SulfoxFluor**. This document details its chemical identity, physicochemical properties, primary applications in organic synthesis, and a review of its biological activities. The information is presented to support researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

SulfoxFluor is a sulfoximine derivative with the systematic IUPAC name N-[(4-chlorophenyl)-fluoro-oxo- λ^6 -sulfanylidene]-4-methylbenzenesulfonamide.[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	2143892-50-4
IUPAC Name	N-[(4-chlorophenyl)-fluoro-oxo- λ^6 -sulfanylidene]-4-methylbenzenesulfonamide
Common Name	SulfoxFluor
Molecular Formula	C ₁₃ H ₁₁ ClFNO ₃ S ₂ [2][3]
Molecular Weight	347.82 g/mol [3]
Canonical SMILES	CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F[1]
InChI Key	ZKSTYVIGFNZFRW-UHFFFAOYSA-N[2]

Physicochemical Properties

SulfoxFluor is a white crystalline solid that is stable under normal laboratory conditions.[3] It is notable for its stability in the presence of air and can be stored for extended periods without significant degradation.

Table 2: Physicochemical Data

Property	Value	Reference
Melting Point	110-112 °C	[3]
Solubility	Insoluble in water; Soluble in organic solvents such as DMSO, PEG300, and corn oil.	[3][4]
Stability	Stable in air; No decomposition observed between 0-330 °C (DSC analysis).	
Appearance	White crystalline solid	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **SulfoxFluor**.

Table 3: Spectroscopic Data

Spectrum Type	Data
^1H NMR	Supporting information for a published journal article contains this data.
^{13}C NMR	Supporting information for a published journal article contains this data.
^{19}F NMR	Supporting information for a published journal article contains this data.
IR	Specific data not available in the searched literature.
Mass Spectrometry	Specific data not available in the searched literature.

Applications in Organic Synthesis

SulfoxFluor has emerged as a valuable reagent in modern organic synthesis, primarily for deoxyfluorination and deoxyazidation reactions of alcohols. Its advantages include high reactivity, operational simplicity, and cost-effectiveness in terms of fluorine utilization.

Deoxyfluorination of Alcohols

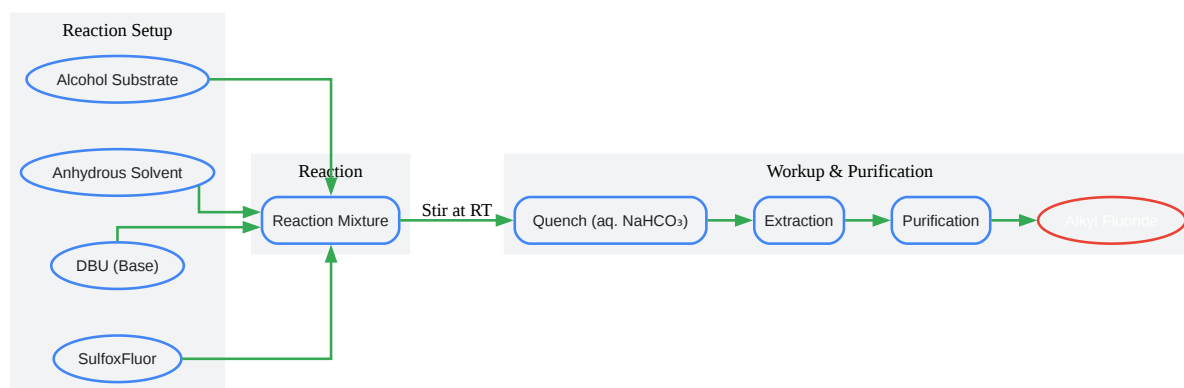
SulfoxFluor is a highly effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl fluorides.^[5] The reaction typically proceeds at room temperature in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Experimental Protocol: General Procedure for Deoxyfluorination

- To a solution of the alcohol (1.0 equiv) in an anhydrous solvent (e.g., acetonitrile or THF) under an inert atmosphere, add DBU (1.5 equiv) at room temperature.

- Add **SulfoxFluor** (1.5 equiv) in one portion.
- Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
- Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
- Separate the layers and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Reaction Workflow: Deoxyfluorination of Alcohols



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Caption: A generalized workflow for the deoxyfluorination of alcohols using **SulfoxFluor**.

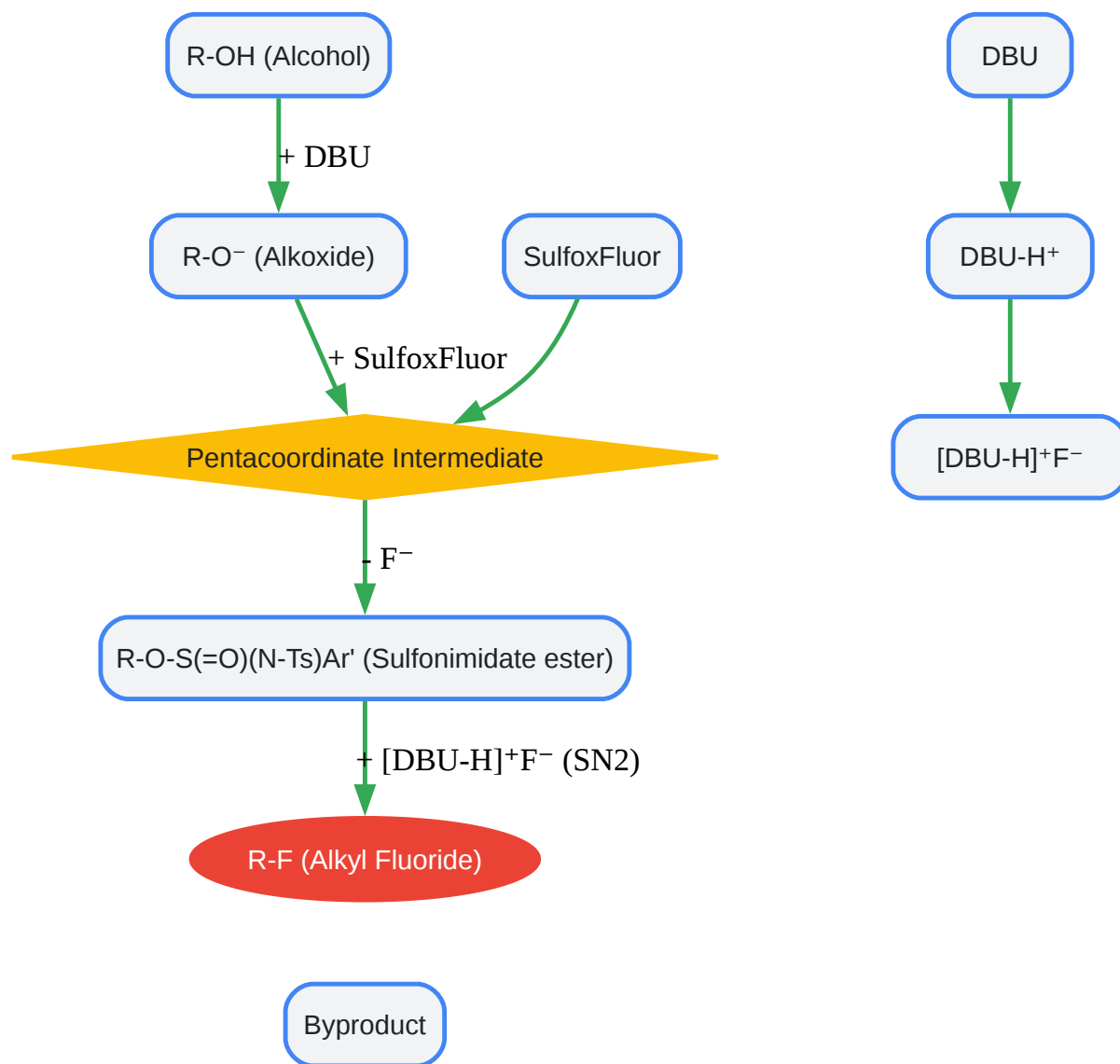
Deoxyazidation of Alcohols

SulfoxFluor also facilitates the conversion of alcohols to alkyl azides using sodium azide (NaN_3) as the azide source. This reaction provides a direct and practical method for synthesizing alkyl azides under mild conditions.^[6]

Experimental Protocol: General Procedure for Deoxyazidation

- For primary alcohols: To a solution of the primary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added **SulfoxFluor** (2.2 equiv), NaN_3 (4.0 equiv), and DBU (1.8 equiv). The reaction is stirred at room temperature for the appropriate time.^[6]
- For secondary alcohols: To a solution of the secondary alcohol (0.2 mmol, 1.0 equiv) in DMF (0.2 M) are added **SulfoxFluor** (2.8 equiv), NaN_3 (2.0 equiv), and DBU (4.0 equiv). The reaction is stirred at room temperature for the appropriate time.^[6]
- Workup: After completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

Signaling Pathway: Proposed Mechanism of Deoxyfluorination



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Caption: Proposed mechanistic pathway for the deoxyfluorination of alcohols mediated by **SulfoxFluor**.

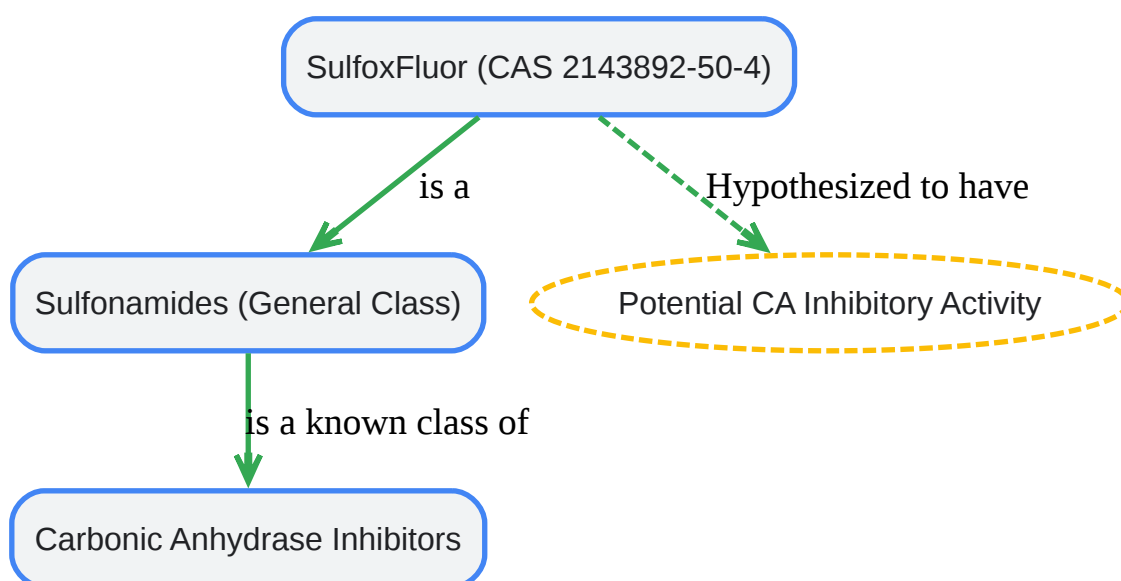
Biological Activity

While the primary application of **SulfoxFluor** is in chemical synthesis, its structural features, particularly the sulfonamide group, suggest potential biological activity.

Carbonic Anhydrase Inhibition

Some sources initially suggested that **SulfoxFluor** may act as a potent inhibitor of carbonic anhydrase (CA). However, a thorough review of the available scientific literature did not yield specific quantitative data (e.g., IC_{50} or K_i values) to substantiate this claim for CAS number 2143892-50-4. The broader class of sulfonamides is well-known for its carbonic anhydrase inhibitory activity, and many derivatives have been explored for this purpose.^{[7][8][9][10]} Further research is required to definitively characterize the interaction of **SulfoxFluor** with various carbonic anhydrase isoforms.

Logical Relationship: Sulfonamides and CA Inhibition



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Caption: The logical relationship between the general class of sulfonamides and the potential carbonic anhydrase inhibitory activity of **SulfoxFluor**.

Conclusion

SulfoxFluor (CAS 2143892-50-4) is a well-characterized and highly useful reagent for the deoxyfluorination and deoxyazidation of alcohols. Its stability, reactivity, and efficiency make it a valuable tool for synthetic chemists. While its potential as a carbonic anhydrase inhibitor is noted due to its chemical structure, this application is not yet supported by direct experimental evidence in the reviewed literature. This guide provides a solid foundation for researchers and

professionals working with this compound and highlights areas where further investigation may be warranted.

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